3-butyl-5,6-dimethyl-7-(pyridin-3-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine
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Overview
Description
3-BUTYL-5,6-DIMETHYL-7-(3-PYRIDYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential therapeutic applications and unique chemical properties. Pyridopyrimidines are known for their diverse biological activities, making them valuable in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BUTYL-5,6-DIMETHYL-7-(3-PYRIDYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE typically involves the condensation of appropriate pyrimidine and pyridine derivatives. One common method includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization . The reaction conditions often involve heating under reflux with a base such as sodium methoxide in butanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-BUTYL-5,6-DIMETHYL-7-(3-PYRIDYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the pyridopyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridopyrimidine N-oxides, while reduction can produce various reduced derivatives of the parent compound.
Scientific Research Applications
3-BUTYL-5,6-DIMETHYL-7-(3-PYRIDYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-BUTYL-5,6-DIMETHYL-7-(3-PYRIDYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE involves its interaction with specific molecular targets. This compound may act as an inhibitor of certain enzymes or receptors, modulating biological pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Noteworthy for its tyrosine kinase inhibitory properties.
Pyrimidino[4,5-d][1,3]oxazine: Exhibits a range of biological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
3-BUTYL-5,6-DIMETHYL-7-(3-PYRIDYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE is unique due to its specific substitution pattern and the presence of both pyridine and pyrimidine rings. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C17H21N5 |
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Molecular Weight |
295.4 g/mol |
IUPAC Name |
3-butyl-5,6-dimethyl-7-pyridin-3-ylpyrrolo[2,3-d]pyrimidin-4-imine |
InChI |
InChI=1S/C17H21N5/c1-4-5-9-21-11-20-17-15(16(21)18)12(2)13(3)22(17)14-7-6-8-19-10-14/h6-8,10-11,18H,4-5,9H2,1-3H3 |
InChI Key |
QFIPZLOGBVDEJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=NC2=C(C1=N)C(=C(N2C3=CN=CC=C3)C)C |
Origin of Product |
United States |
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